molecular formula C10H19NO2 B12539551 N-(1-Octen-4-yloxy)acetamide

N-(1-Octen-4-yloxy)acetamide

Cat. No.: B12539551
M. Wt: 185.26 g/mol
InChI Key: HCLUFKKIPBLWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Octen-4-yloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an octenyl group attached to an acetamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Octen-4-yloxy)acetamide typically involves the reaction of 1-octen-4-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by the action of ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Octen-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Octen-4-yloxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Octen-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: Known for its antioxidant properties and potential therapeutic applications.

Uniqueness

N-(1-Octen-4-yloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octenyl group provides hydrophobic characteristics, while the acetamide moiety offers potential for hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-oct-1-en-4-yloxyacetamide

InChI

InChI=1S/C10H19NO2/c1-4-6-8-10(7-5-2)13-11-9(3)12/h5,10H,2,4,6-8H2,1,3H3,(H,11,12)

InChI Key

HCLUFKKIPBLWPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C)ONC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.